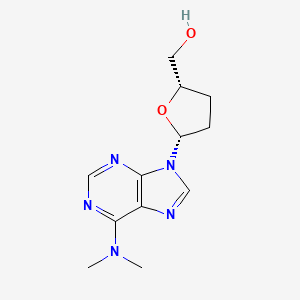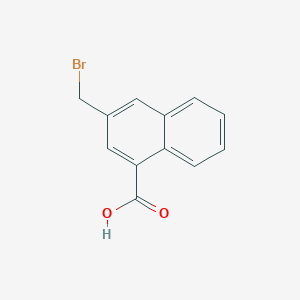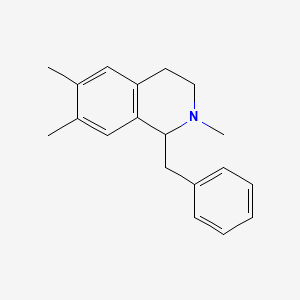
1-Benzyl-2,6,7-trimethyl-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2,6,7-trimethyl-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound known for its presence in various natural products and therapeutic lead compounds . This compound is characterized by its unique structure, which includes a benzyl group and three methyl groups attached to the tetrahydroisoquinoline core. The presence of these substituents can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-2,6,7-trimethyl-1,2,3,4-tetrahydroisoquinoline typically involves multicomponent reactions that allow for the functionalization of the tetrahydroisoquinoline core. One common method involves the Pictet-Spengler reaction, where phenylethylamine and an aldehyde react in the presence of an acid catalyst to form the tetrahydroisoquinoline structure
Industrial Production Methods: Industrial production of this compound may involve the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. These methods allow for the direct coupling of the C(sp3)-H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide or tert-butyl hydroperoxide . This approach is favored for its efficiency and environmental friendliness.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2,6,7-trimethyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
1-Benzyl-2,6,7-trimethyl-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-benzyl-2,6,7-trimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. The compound can modulate neurotransmitter systems, exerting neuroprotective effects by inhibiting neuroinflammation and oxidative stress . Its precise molecular targets and pathways are still under investigation, but it is believed to interact with receptors and enzymes involved in neurodegenerative processes .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound, known for its presence in natural products and therapeutic agents.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: A similar compound with a benzyl group but lacking the additional methyl groups.
2-Methyl-1,2,3,4-tetrahydroisoquinoline: Another derivative with a single methyl group, used in various chemical and biological studies.
Uniqueness: 1-Benzyl-2,6,7-trimethyl-1,2,3,4-tetrahydroisoquinoline stands out due to its unique combination of substituents, which can enhance its chemical reactivity and biological activity. The presence of multiple methyl groups and a benzyl group can significantly influence its interaction with molecular targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
683811-63-4 |
|---|---|
Molecular Formula |
C19H23N |
Molecular Weight |
265.4 g/mol |
IUPAC Name |
1-benzyl-2,6,7-trimethyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C19H23N/c1-14-11-17-9-10-20(3)19(18(17)12-15(14)2)13-16-7-5-4-6-8-16/h4-8,11-12,19H,9-10,13H2,1-3H3 |
InChI Key |
TVTQLBVPWZAUFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(N(CC2)C)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


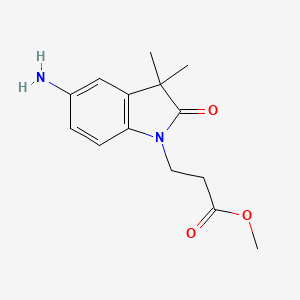
![(1-Propyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetic acid](/img/structure/B11853083.png)

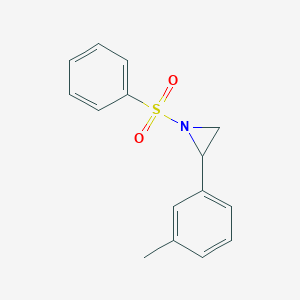
![9-phenylfuro[3,4-b]quinolin-1(3H)-one](/img/structure/B11853103.png)

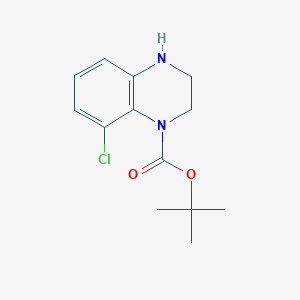
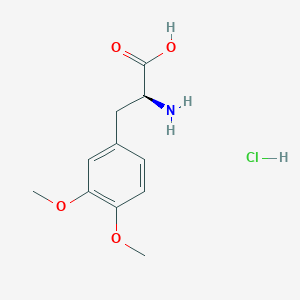
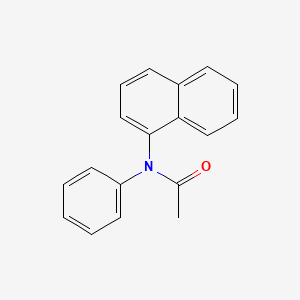

![3-Methyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B11853137.png)

